AZD3839

Vue d'ensemble

Description

AZD-3839 est un inhibiteur puissant et sélectif de la β-sécrétase de la protéine précurseur amyloïde 1 (BACE1). Ce composé se distingue par sa capacité à pénétrer dans le cerveau et son potentiel d’utilisation dans le traitement de la maladie d’Alzheimer en réduisant les niveaux d’amyloïde-β .

Applications De Recherche Scientifique

AZD-3839 has several scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of BACE1 and its effects on amyloid-beta production.

Biology: Employed in cellular and animal models to investigate the role of BACE1 in Alzheimer’s disease and other neurodegenerative conditions.

Medicine: Explored as a potential therapeutic agent for reducing amyloid-beta levels in Alzheimer’s disease patients.

Industry: Utilized in the development of new BACE1 inhibitors and related compounds for pharmaceutical research

Mécanisme D'action

L’AZD-3839 exerce ses effets en inhibant la BACE1, une enzyme impliquée dans la production de peptides amyloïdes-β. En se liant au site actif de la BACE1, l’AZD-3839 empêche le clivage de la protéine précurseur amyloïde, réduisant ainsi la formation d’amyloïde-β. Cette réduction des niveaux d’amyloïde-β est censée atténuer les processus pathologiques associés à la maladie d’Alzheimer .

Analyse Biochimique

Biochemical Properties

AZD3839 inhibits BACE1 activity in a concentration-dependent manner . It interacts with the enzyme BACE1, which is involved in the processing of the amyloid precursor protein (APP) and formation of amyloid β peptide (Aβ) species .

Cellular Effects

This compound has been shown to reduce Aβ and sAPPβ release from modified and wild-type human SH-SY5Y cells and mouse N2A cells as well as from mouse and guinea pig primary cortical neurons . This suggests that this compound can influence cell function by modulating the release of these proteins.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of BACE1, an enzyme that plays a key role in the formation of amyloid β peptide (Aβ) species . By inhibiting this enzyme, this compound reduces the levels of Aβ, which is implicated in the pathogenesis of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

This compound exhibits dose- and time-dependent lowering of plasma, brain, and cerebrospinal fluid Aβ levels in mouse, guinea pig, and non-human primate . This suggests that the effects of this compound can change over time in laboratory settings.

Dosage Effects in Animal Models

In preclinical animal models, the concentration-effect relationship of Aβ40 reduction revealed that this compound achieved a maximal inhibition of ∼60–70%, with the exception of the brain compartment in guinea pig . This indicates that the effects of this compound can vary with different dosages in animal models.

Metabolic Pathways

This compound is involved in the metabolic pathway of the amyloid precursor protein (APP), specifically in the formation of amyloid β peptide (Aβ) species . It interacts with the enzyme BACE1 in this pathway .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’AZD-3839 implique plusieurs étapes, généralement commençant par la préparation d’intermédiaires clés par le biais de diverses réactions organiques. La voie de synthèse exacte peut varier, mais elle comprend généralement des étapes telles que la substitution nucléophile, la cyclisation et les processus de purification. Des conditions réactionnelles spécifiques, telles que la température, le solvant et les catalyseurs, sont optimisées pour obtenir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de l’AZD-3839 impliquerait probablement une mise à l’échelle des méthodes de synthèse en laboratoire. Cela inclut l’optimisation des conditions réactionnelles pour les réacteurs à grande échelle, la garantie d’un contrôle qualité constant et le respect des normes réglementaires de production pharmaceutique. Des techniques telles que la chimie en flux continu pourraient être employées pour améliorer l’efficacité et la scalabilité .

Analyse Des Réactions Chimiques

Types de réactions

L’AZD-3839 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels de la molécule, modifiant potentiellement son activité.

Réduction : Cette réaction peut être utilisée pour réduire des groupes fonctionnels spécifiques, affectant la stabilité et la réactivité du composé.

Substitution : Des réactions de substitution nucléophile ou électrophile peuvent introduire différents substituants, modifiant les propriétés du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété d’analogues substitués avec des activités biologiques potentiellement différentes .

Applications de la recherche scientifique

L’AZD-3839 a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé d’outil pour étudier l’inhibition de la BACE1 et ses effets sur la production d’amyloïde-β.

Biologie : Employé dans des modèles cellulaires et animaux pour étudier le rôle de la BACE1 dans la maladie d’Alzheimer et d’autres affections neurodégénératives.

Médecine : Exploré comme agent thérapeutique potentiel pour réduire les niveaux d’amyloïde-β chez les patients atteints de la maladie d’Alzheimer.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs de la BACE1 et de composés connexes pour la recherche pharmaceutique

Comparaison Avec Des Composés Similaires

Composés similaires

LY2886721 : Un autre inhibiteur de la BACE1 avec des propriétés similaires mais des profils pharmacocinétiques différents.

MK-8931 (Verubecestat) : Un inhibiteur de la BACE1 qui a fait l’objet d’essais cliniques pour la maladie d’Alzheimer.

E2609 (Elenbecestat) : Un inhibiteur de la BACE1 avec une structure chimique et un mécanisme d’action distincts

Unicité de l’AZD-3839

L’AZD-3839 est unique en raison de sa forte sélectivité pour la BACE1 par rapport à d’autres protéases, telles que la BACE2 et la cathepsine D. Cette sélectivité réduit le risque d’effets hors cible, ce qui en fait un candidat prometteur pour le développement thérapeutique. De plus, sa capacité à pénétrer dans le cerveau et à réduire efficacement les niveaux d’amyloïde-β dans les modèles précliniques met en évidence son potentiel comme traitement de la maladie d’Alzheimer .

Si vous avez d’autres questions ou si vous avez besoin de plus de détails, n’hésitez pas à nous contacter !

Propriétés

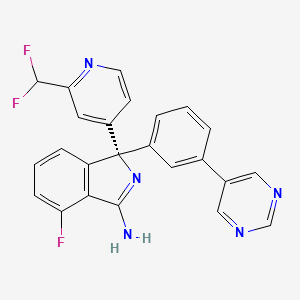

IUPAC Name |

(3S)-3-[2-(difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)isoindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F3N5/c25-19-6-2-5-18-21(19)23(28)32-24(18,17-7-8-31-20(10-17)22(26)27)16-4-1-3-14(9-16)15-11-29-13-30-12-15/h1-13,22H,(H2,28,32)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXBCEQZNKUUIP-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[C@@]2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227163-84-9 | |

| Record name | AZD3839 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227163849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-3839 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12368 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | [2-[7-[2-(4-Cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-yl]ethyl]carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-3839 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8ID590133 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

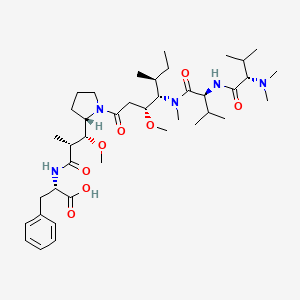

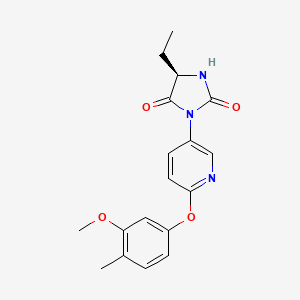

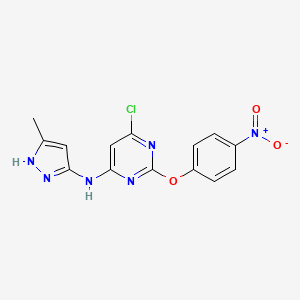

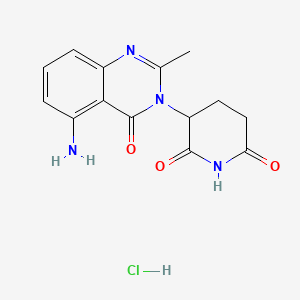

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B605699.png)